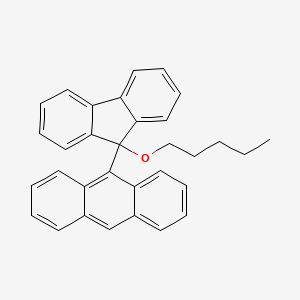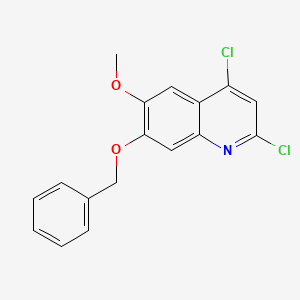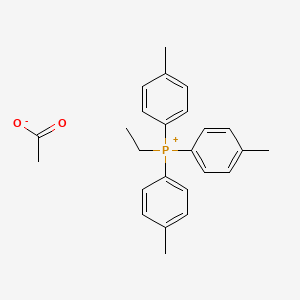![molecular formula C38H42N2O2 B15250789 1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione CAS No. 41578-10-3](/img/structure/B15250789.png)
1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione is a complex organic compound with the molecular formula C50H34N2O2. This compound is part of the anthraquinone family, known for its vibrant colors and significant applications in various fields such as dyes, pigments, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound also interacts with various enzymes and proteins, affecting their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Known for its use as a dye and pigment.
Mitoxantrone: An anthraquinone derivative used in cancer treatment.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct optical and chemical properties. Its high stability and vibrant color make it particularly valuable in industrial applications, while its potential biological activity opens avenues for medical research .
Propriétés
Numéro CAS |
41578-10-3 |
|---|---|
Formule moléculaire |
C38H42N2O2 |
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
1,4-bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C38H42N2O2/c1-21(2)25-15-11-16-26(22(3)4)35(25)39-31-19-20-32(40-36-27(23(5)6)17-12-18-28(36)24(7)8)34-33(31)37(41)29-13-9-10-14-30(29)38(34)42/h9-24,39-40H,1-8H3 |
Clé InChI |
YGSXJYCOHXMNBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C(C)C)C(C)C)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
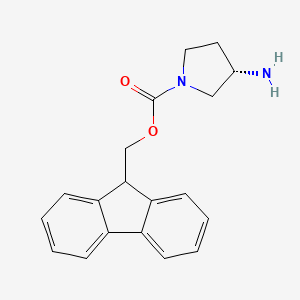
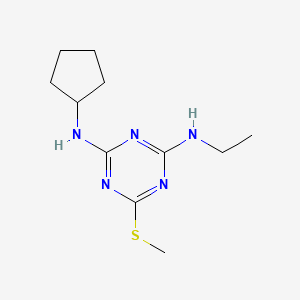
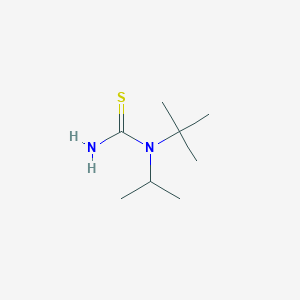
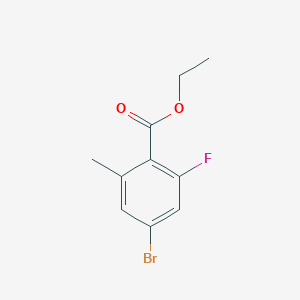
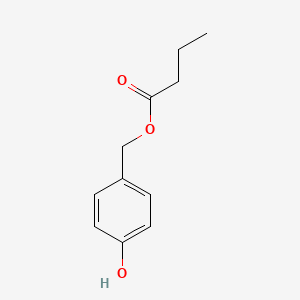
![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)
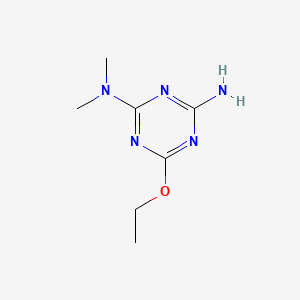
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
